Cas no 99614-02-5 (Ondansetron)

Ondansetron 化学的及び物理的性質
名前と識別子
-
- 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one
- 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1h-imidazol-1-yl)methyl)-4h-carbazo
- gr38032
- gr38032x
- GR 38032F
- 1,2,3,4-TETRAHYDRO-9-METHYL-3-(2-METHYL-1H-IMIDAZOLE-1-YLMETHYL)CARBAZOL-4-ONE
- 9-Methyl-3-[(2-methyl-1H-imidazolyl)-methyl]-1,2,3,9-tetrahydro-4H-carbazole-4-one
- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]- (9CI)
- 1,2,3,4-tetrahydro-9-methyl-3-(2-methyl-1h-imidazol-1-ylmethyl)carbazol-4-one
- Ondansetron
- 9-METHYL-3-(2-METHYL-1H-IMIDAZOLYL)-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOLE-4-ONE
- 9-METHYL-3-[(2-METHYL-1H-IMIDAZOLYL)METHYL]-1,2,3,9-TETRAHYDRO-4H-CARBAZOLE-4-ONE
- ONDANESTRON
- Ondansetro
- ONDANSETRON FOR LC SYSTEM SUI
- ONDANSETRON HCL
- ONDANSETRON HCL D6
- ONDANSETRON HYDROCHLORIDE
- ONDANSETRON HYDROCHLORIDE DIHYDRATE
- ONDANSETRONBASE
- R(+)-Ondansetron
- (RS)-1,2,3,9-Tetrahydro-9-methyl-3-(2-methylimidazol-1-ylmethyl)carbazol-4-one
- Zofran
- Zudan
- Zophren
- Zofran ODT
- Zuplenz
- ondansetron (Zofran)
- GR 38032X
- 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
- GR 38032
- C18H19N3O
- 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one
- 1,2,3,9-Tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one
- NCGC00179341
- ondansetronum
- Ondansetron Injection
- AKOS000599484
- DB00904
- D00456
- AB00373674-15
- NC00706
- BDBM85330
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
- ONDANSETRON [ORANGE BOOK]
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H- carbazol-4-one
- HSDB 8304
- ondasetron
- SPBio_002938
- EUR-1025
- TimTec1_001750
- NCGC00179341-02
- ONDANSETRON (USP-RS)
- CAS_68647
- CHEBI:7773
- Prestwick3_001058
- 99614-02-5
- C07325
- Q410011
- EN300-117273
- 2,3-Dihydro-9-methyl-3-((2-methylimidazol-1-yl)methyl)carbazol-4(1H)-one
- GTPL2290
- AB00373674_19
- DESMETHYLONDANSETRON
- Ondansetron, (+,-)-Isomer
- ONDANSETRON [JAN]
- BRD-A19736161-003-03-0
- Ondansetron (JAN/USP/INN)
- Tox21_113048
- UNII-4AF302ESOS
- MLS006011928
- (+/-)-2,3-DIHYDRO-9-METHYL-3-((2-METHYLIMIDAZOL-1-YL)METHYL)CARBAZOL-4(1H)-ONE
- NSC_68647
- ONDANSETRON [WHO-DD]
- AB00373674-17
- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
- BRD-A19736161-001-05-9
- 116002-70-1
- NCI60_022780
- 1,2,3,4-Tetrahydro-9-methyl-3-(2-methyl-1H-imidazol-1-ylmethyl)carbazole-4-one
- BRD-A19736161-001-01-8
- HMS3371E18
- HMS3259H08
- CBDivE_008994
- Tox21_113048_1
- NCGC00179341-04
- Oprea1_852372
- GR-38032
- Oprea1_435466
- ONDANSETRON (USP MONOGRAPH)
- NSC 757870
- SCHEMBL4542
- Ondansetron [USP:INN:BAN]
- 4AF302ESOS
- BRN 3622981
- ONDANSETRON [USP-RS]
- AB00373674
- BRD-A19736161-001-06-7
- SR-01000763250-4
- HY-B0002B
- MFCD00833882
- NS00010141
- ONDANSETRON [MI]
- GR 38032 (hydrochloride);SN 307 (hydrochloride)
- DTXCID803393
- 1,2,3,9-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1yl)methyl]-4H-carbazol-4-one
- AB00373674_18
- DTXSID8023393
- SR-01000763250
- ONDANSETRON [VANDF]
- AKOS016340526
- 9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one
- OndansetronODT
- NSC-757870
- NSC-791005
- Prestwick1_001058
- NCGC00179341-07
- s1996
- ONDANSETRON (MART.)
- 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1 -yl)methyl]-4H-carbazol-4-one
- AC-28927
- KS-5227
- CHEMBL46
- GR 38032F;GR-C507/75
- Odansetron (common misspelling of ondansetron)
- BCP9001025
- Prestwick2_001058
- L000456
- 4H-CARBAZOL-4-ONE, 1,2,3,9-TETRAHYDRO-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)- (+/-)-
- CAS-99614-02-5
- ONDANSETRON [MART.]
- Prestwick0_001058
- ONDANSETRON [INN]
- NSC791005
- BPBio1_001118
- Odansetron [common misspelling of ondansetron]
- 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1~{H}-carbazol-4-one
- Ondansetron (USP:INN:BAN)
- 9-Methyl-3- (2-methyl-imidazol-1ylmethyl)-1,2,3,9-tetrahydro-carbazol-4-one
- BRD-A19736161-003-14-7
- GR-38032F/GR-38032
- (3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
- Z1501485364
- A04AA01
- BCP28911
- SMR001307702
- 1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
- Ondansetron(base and/or unspecified salts)
- STK370548
- Zofran ODT (TN)
- ONDANSETRON [USP MONOGRAPH]
- 4H-Carbazol-4-one,?1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
- NCGC00179341-12
- 4H-CARBAZOL-4-ONE, 1,2,3,9-TETRAHYDRO-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)-(+/-)-
- BSPBio_001016
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one
- HMS2090H16
- SN 307
-
- MDL: MFCD00833882
- インチ: 1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
- InChIKey: FELGMEQIXOGIFQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C3=C([H])C([H])=C([H])C([H])=C3N(C([H])([H])[H])C=2C([H])([H])C([H])([H])C1([H])C([H])([H])N1C([H])=C([H])N=C1C([H])([H])[H]
- BRN: 3622981
計算された属性
- せいみつぶんしりょう: 293.15300
- どういたいしつりょう: 293.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.8
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1385 (rough estimate)
- ゆうかいてん: 225-230°C
- ふってん: 546°C at 760 mmHg
- 屈折率: 1.5855 (estimate)
- ようかいど: H2O: >5 mg/mL
- PSA: 39.82000
- LogP: 3.12850
Ondansetron セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H318-H410
-
警告文:
MissingPhrase-N15.00950417-P280-P305
P351
P338
P310 - 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R 25:毒を飲み込む。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S45
- RTECS番号:FE6375500
-
危険物標識:
- ちょぞうじょうけん:4°C, protect from light
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R25
Ondansetron 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ondansetron 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A150812-25g |
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one |
99614-02-5 | 99% | 25g |
$112.0 | 2025-02-20 | |
ChemScence | CS-2393-50mg |
Ondansetron |
99614-02-5 | 99.46% | 50mg |
$72.0 | 2022-04-26 | |
Enamine | EN300-117273-1.0g |
9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one |
99614-02-5 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-117273-2.5g |
9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one |
99614-02-5 | 95% | 2.5g |
$20.0 | 2023-11-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -25mg |
Ondansetron |
99614-02-5 | 25mg |
¥1969.31 | 2023-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O40630-100mg |
Ondansetron |
99614-02-5 | 100mg |
¥99.0 | 2021-09-08 | ||
Ambeed | A150812-1g |
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one |
99614-02-5 | 99% | 1g |
$12.0 | 2025-02-20 | |
abcr | AB439962-5 g |
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one, 95%; . |
99614-02-5 | 95% | 5g |
€194.70 | 2023-07-18 | |
ChemScence | CS-2393-10mg |
Ondansetron |
99614-02-5 | 99.46% | 10mg |
$60.0 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001369-1g |
Ondansetron |
99614-02-5 | 99% | 1g |
¥83 | 2024-07-19 |
Ondansetron 関連文献
-
Yoshio Hato,Timothy F. Jamison React. Chem. Eng. 2023 8 2275
-
Samia Boulahneche,Roxana Jijie,Alexandre Barras,Fereshteh Chekin,Santosh K. Singh,Julie Bouckaert,Mohamed Salah Medjram,Sreekumar Kurungot,Rabah Boukherroub,Sabine Szunerits J. Mater. Chem. B 2017 5 6557
-
3. Novel potentiometric sensors for determination of ondansetron hydrochloride in pure and dosage formAmina M. Abass,Sahar S. M. Alabdullah,Omar Salih Hassan,Ahmed Ahmed RSC Adv. 2021 11 34820
-
Zehai Song,Hang Chang,Na Han,Zhihui Liu,Zhonglin Wang,Hao Gao,Jun Yin RSC Adv. 2017 7 43866
-
Zehai Song,Hang Chang,Na Han,Zhihui Liu,Ye Liu,Hui Wang,Jingxuan Shao,Zhonglin Wang,Hao Gao,Jun Yin RSC Adv. 2017 7 19794
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Shaopeng Zhang,Huanhuan Wang,Jian Tang,Wei Wang,Weihua Tang Anal. Methods 2014 6 2034
-
Dale Hreczuk-Hirst,Frederick J. Rowell,Roger N. Reeve,Robert H. Cumming,Ian Guest Analyst 1998 123 1121
-
Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383
-
Nirmala Mohanta,Krishna Nair,Dasharath Vishambar Sutar,Boopathy Gnanaprakasam React. Chem. Eng. 2020 5 1501
Ondansetronに関する追加情報
Ondansetron (CAS No. 99614-02-5): A Comprehensive Overview
Ondansetron (CAS No. 99614-02-5) is a potent and selective 5-HT3 receptor antagonist that has been widely used in clinical settings for the prevention and treatment of nausea and vomiting, particularly in patients undergoing chemotherapy, radiation therapy, or surgery. This compound, also known by its brand names such as Zofran and Zuplenz, has gained significant attention due to its high efficacy and favorable safety profile.
The chemical structure of Ondansetron is characterized by a benzimidazole core, which confers its selective antagonism of 5-HT3 receptors. The molecular formula of Ondansetron is C18H19N3O and its molecular weight is 293.37 g/mol. This compound is highly lipophilic, which facilitates its rapid absorption and distribution throughout the body.
In recent years, extensive research has been conducted to further elucidate the mechanisms of action and potential therapeutic applications of Ondansetron. One notable study published in the Journal of Clinical Oncology demonstrated that Ondansetron effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV) when administered in combination with other antiemetic agents such as dexamethasone and aprepitant. The study found that this combination therapy significantly improved patient quality of life and reduced the need for rescue medications.
Beyond its established use in CINV, Ondansetron has shown promise in treating other conditions characterized by excessive serotonin activity. For instance, a clinical trial published in the New England Journal of Medicine investigated the efficacy of Ondansetron in managing postoperative nausea and vomiting (PONV). The results indicated that a single dose of intravenous Ondansetron administered before surgery significantly reduced the incidence of PONV compared to placebo.
The pharmacokinetics of Ondansetron have also been extensively studied. Upon oral administration, it is rapidly absorbed with a bioavailability of approximately 60%. The drug undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). The elimination half-life of Ondansetron ranges from 3 to 4 hours, allowing for multiple dosing regimens depending on the clinical indication.
Safety and tolerability are critical considerations for any therapeutic agent. Clinical trials have consistently shown that Ondansetron is well-tolerated by most patients, with common side effects including headache, constipation, and dizziness. However, rare but serious adverse events such as QT interval prolongation have been reported, particularly in patients with underlying cardiac conditions or those taking other QT-prolonging medications. Therefore, careful monitoring is recommended in high-risk patients.
In addition to its clinical applications, ongoing research is exploring the potential use of Ondansetron in novel therapeutic areas. For example, preclinical studies have suggested that Ondansetron may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. These findings are based on its ability to modulate serotonin signaling pathways that are implicated in neuronal survival and function.
The development of new formulations of Ondansetron has also been a focus of recent research. One such innovation is the oral transmucosal film (OTF) formulation, which offers improved patient convenience and compliance compared to traditional oral tablets or intravenous administration. A study published in the Clinical Therapeutics journal evaluated the pharmacokinetic profile and patient satisfaction with OTF formulations and found them to be comparable to standard oral tablets but with enhanced ease of use.
In conclusion, Ondansetron (CAS No. 99614-02-5) remains a cornerstone medication for managing nausea and vomiting across various clinical settings. Its well-established efficacy, favorable safety profile, and ongoing research into new applications continue to solidify its importance in modern medicine. As research advances, it is likely that new formulations and therapeutic uses will further expand the utility of this versatile compound.
99614-02-5 (Ondansetron) 関連製品
- 126671-71-4(8-Hydroxyondansetron)
- 143390-89-0(Kresoxim-Methyl)
- 8004-87-3(Basic Violet 1)
- 110708-17-3(6-Hydroxy Ondansetron)
- 99-76-3(Methyl Paraben)
- 400086-33-1(Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)
- 304455-81-0(3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 20681-51-0(Methyl Cyclohexanepropanoate)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
